N6-Benzyl-2',3'-isopropylideneadenosine-5'-carboxylic Acid
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Overview
Description
N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid is a synthetic compound with the molecular formula C20H21N5O5 and a molecular weight of 411.41 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzyl group attached to the nitrogen at position 6 of the adenosine molecule, and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups .
Preparation Methods
The synthesis of N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid involves several steps The starting material is typically adenosine, which undergoes protection of the 2’ and 3’ hydroxyl groups with an isopropylidene groupThe final step involves the carboxylation of the 5’ position to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Chemical Reactions Analysis
N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The benzyl group and other substituents can be replaced with different groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving nucleoside analogs and their interactions with biological systems.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group at position 6 and the isopropylidene protection of the 2’ and 3’ hydroxyl groups play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid can be compared with other nucleoside analogs, such as:
N6-Benzyladenosine: Lacks the isopropylidene protection and carboxyl group.
2’,3’-Isopropylideneadenosine: Lacks the benzyl group and carboxyl group.
Adenosine-5’-carboxylic Acid: Lacks the benzyl group and isopropylidene protection. The uniqueness of N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid lies in its combined structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H21N5O5 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(3aR,4R,6S,6aS)-4-[6-(benzylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C20H21N5O5/c1-20(2)29-13-14(30-20)18(28-15(13)19(26)27)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,18H,8H2,1-2H3,(H,26,27)(H,21,22,23)/t13-,14+,15-,18+/m0/s1 |
InChI Key |
GHAQQRHFXAVZPC-JTOWHCCKSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)C |
Origin of Product |
United States |
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